molecular formula C23H21BrN2O B12375493 AMPK activator 13

AMPK activator 13

Cat. No.: B12375493
M. Wt: 421.3 g/mol
InChI Key: RZXBFSPJLVWWQP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMPK activator 13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions: AMPK activator 13 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

AMPK activator 13 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: AMPK activator 13 is unique in its selective activation of the alpha-1 subunit of AMPK, making it a valuable tool for studying the specific roles of this subunit in various physiological processes. Its ability to inhibit melanoma cell proliferation further highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C23H21BrN2O

Molecular Weight

421.3 g/mol

IUPAC Name

5-(4-methylphenyl)-2-[1-[(3-methylphenyl)methyl]pyridin-1-ium-3-yl]-1,3-oxazole;bromide

InChI

InChI=1S/C23H21N2O.BrH/c1-17-8-10-20(11-9-17)22-14-24-23(26-22)21-7-4-12-25(16-21)15-19-6-3-5-18(2)13-19;/h3-14,16H,15H2,1-2H3;1H/q+1;/p-1

InChI Key

RZXBFSPJLVWWQP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)C3=C[N+](=CC=C3)CC4=CC=CC(=C4)C.[Br-]

Origin of Product

United States

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